molecular formula C9H8ClNO4 B12107664 4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid CAS No. 14463-22-0

4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid

Katalognummer: B12107664
CAS-Nummer: 14463-22-0
Molekulargewicht: 229.62 g/mol
InChI-Schlüssel: LKNVVXVUHMODPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a chloroacetyl group attached to an amino group, which is further bonded to a hydroxybenzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid typically involves the chloroacetylation of amino compounds. One common method is the reaction of 2-hydroxybenzoic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of eco-friendly reagents, can make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of N-substituted derivatives.

    Oxidation Reactions: Formation of quinones.

    Reduction Reactions: Formation of hydroquinones.

    Hydrolysis: Formation of carboxylic acids.

Wissenschaftliche Forschungsanwendungen

4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Wirkmechanismus

The mechanism of action of 4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the hydroxybenzoic acid moiety can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

    4-Amino-2-hydroxybenzoic acid: Lacks the chloroacetyl group, resulting in different reactivity and applications.

    4-[(Bromoacetyl)amino]-2-hydroxybenzoic acid: Similar structure but with a bromoacetyl group instead of a chloroacetyl group, leading to different chemical properties.

    4-[(Acetyl)amino]-2-hydroxybenzoic acid:

Uniqueness: The presence of the chloroacetyl group in 4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for covalent modification of biomolecules. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

14463-22-0

Molekularformel

C9H8ClNO4

Molekulargewicht

229.62 g/mol

IUPAC-Name

4-[(2-chloroacetyl)amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C9H8ClNO4/c10-4-8(13)11-5-1-2-6(9(14)15)7(12)3-5/h1-3,12H,4H2,(H,11,13)(H,14,15)

InChI-Schlüssel

LKNVVXVUHMODPX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1NC(=O)CCl)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.